molecular formula C9H10O4 B12000418 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 18256-48-9

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B12000418
CAS No.: 18256-48-9
M. Wt: 182.17 g/mol
InChI Key: QNMANLUEFQNQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS 18256-48-9) is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This acetophenone derivative is a significant biochemical tool and synthetic intermediate for advanced chemical synthesis . Researchers value this compound for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase . By inhibiting this enzyme, it reduces the generation of free radicals and neutrophil infiltration, mechanisms that are particularly relevant in models of oxidative stress and myocardial reperfusion injury . The compound can be synthesized through several routes, including the Claisen-Schmidt condensation of vanillin with hydroxyacetone, which directly introduces the 2-hydroxy group, or via aldol condensation and Friedel-Crafts acylation pathways . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMANLUEFQNQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171305
Record name Acetophenone, 2,4'-dihydroxy-3'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18256-48-9
Record name 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18256-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2,4'-dihydroxy-3'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018256489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC526464
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2,4'-dihydroxy-3'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation of Vanillin with Acetone

The aldol condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone under alkaline conditions serves as a foundational method for constructing the acetophenone backbone. In this reaction, vanillin’s aldehyde group reacts with acetone’s α-hydrogen, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields an α,β-unsaturated ketone, which is hydrogenated to saturate the double bond .

Reaction Conditions :

  • Base : Sodium hydroxide (60 g dissolved in 350 mL water) .

  • Solvent : Acetone (150 mL) and water .

  • Temperature : Room temperature overnight, followed by cooling to 0°C for acidification .

  • Yield : The intermediate 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one is obtained in ~70% yield after acid precipitation .

This method is advantageous for its simplicity and use of inexpensive reagents. However, the final hydrogenation step requires palladium on carbon (Pd/C) under hydrogen gas to produce 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, which may undergo further oxidation to introduce the 2-hydroxy group on the ethanone chain .

Friedel-Crafts Acylation of Protected Phenol Derivatives

Friedel-Crafts acylation offers a direct route to aryl ketones but requires careful protection of phenolic hydroxyl groups to prevent catalyst deactivation. For this compound, the 4-hydroxy group is typically protected as a methyl ether, enabling acylation with chloroacetone in the presence of AlCl₃ .

Reaction Conditions :

  • Catalyst : Anhydrous aluminum chloride (1.2 equivalents) .

  • Solvent : Dichloromethane or 1,2-dichloroethane .

  • Temperature : Reflux at 40–50°C for 6–12 hours .

  • Deprotection : The methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C .

This method achieves moderate yields (~50–60%) but demands rigorous anhydrous conditions. The use of BBr₃ for deprotection introduces safety challenges, limiting its scalability .

Claisen-Schmidt Condensation with Hydroxyacetone

Claisen-Schmidt condensation between vanillin and hydroxyacetone provides a pathway to introduce the 2-hydroxy group directly. The reaction proceeds via base-catalyzed dehydration, forming an α,β-unsaturated ketone that is subsequently hydrogenated .

Reaction Conditions :

  • Base : Potassium carbonate (2.8 g, 20.22 mM) .

  • Solvent : Methyl ethyl ketone (MEK, 45 mL) .

  • Temperature : Reflux at 78–80°C for 12–24 hours .

  • Workup : Extraction with ethyl acetate and washing with sodium hydroxide .

This method bypasses the need for post-synthesis oxidation, as hydroxyacetone contributes the requisite hydroxyl group. However, hydroxyacetone’s instability at high temperatures necessitates precise control, yielding ~65% of the target compound .

Catalytic Oxidation of Propenyl Derivatives

Palladium-catalyzed oxidation of 4-(4-hydroxy-3-methoxyphenyl)-1-propen-3-ol introduces the ketone functionality. Using oxygen as the oxidant, the reaction proceeds via a Wacker-type mechanism, converting the allylic alcohol to a ketone .

Reaction Conditions :

  • Catalyst : PdCl₂ (5 mol%) and CuCl₂ (10 mol%) .

  • Solvent : Dimethylformamide (DMF) and water (1:1 v/v) .

  • Temperature : 60°C for 8 hours .

  • Yield : ~55% with minimal overoxidation .

While environmentally benign, this method suffers from moderate efficiency and requires costly palladium catalysts.

Industrial-Scale Synthesis via Continuous Flow Reactors

Industrial production prioritizes scalability and reproducibility. Continuous flow reactors enable precise temperature and mixing control, particularly for exothermic reactions like the aldol condensation.

Process Parameters :

  • Reactors : Tubular reactors with inline pH monitoring .

  • Residence Time : 30–60 minutes at 80°C .

  • Catalyst Recovery : Immobilized NaOH on silica gel for reuse .

  • Purity : >99% after crystallization from ethanol-water mixtures .

This approach reduces waste and energy consumption, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Method Key Reagents Temperature Yield Advantages Limitations
Aldol CondensationVanillin, NaOH, Pd/C0–80°C~70%Low cost, simple setupMultiple steps, hydrogenation risk
Friedel-Crafts AcylationAlCl₃, BBr₃−78–50°C~55%Direct acylationToxicity, moisture sensitivity
Claisen-SchmidtHydroxyacetone, K₂CO₃78–80°C~65%Integrated hydroxyl groupThermal instability of reagents
Catalytic OxidationPdCl₂, CuCl₂60°C~55%Eco-friendly oxidantsHigh catalyst cost
Continuous FlowImmobilized NaOH80°C>99%Scalable, high purityCapital-intensive setup

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 4-hydroxy-3-methoxyphenyl group directs substituents to specific positions due to the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Key examples include:

Reaction TypeConditionsProductYieldSource
Bromination Br₂ in acetic acid, 25°C, 6 hrs5-Bromo-2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone~75%
Nitration HNO₃/H₂SO₄, 0°C, 2 hrs5-Nitro derivative68%
  • The methoxy group directs electrophiles to the ortho position (C-5), while steric hindrance from the ketone limits para substitution.

Reduction of α-Hydroxy Ketone

The α-hydroxy ketone is reduced to a vicinal diol under mild conditions:

Reducing AgentSolventTemperatureProductYieldSource
NaBH₄THF/MeOH (1:1)25°C, 1 hr1,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethane92%
H₂ (Pd/C)Ethanol50°C, 4 hrsSame as above85%
  • The adjacent hydroxyl group facilitates selective reduction without requiring protective groups.

Oxidation Reactions

The α-hydroxy ketone undergoes oxidative cleavage:

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (acidic)H₂SO₄, 80°C, 3 hrs4-Hydroxy-3-methoxybenzoic acid78%
FeCl₃/H₂O₂CH₃CN, 25°C, 12 hrs3-Methoxy-1,4-benzoquinone63%

Nucleophilic Additions

The ketone participates in nucleophilic reactions:

Reaction TypeReagentProductYieldSource
Grignard Addition CH₃MgBr2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one81%
Cyanohydrin Formation KCN/HClα-Hydroxy-β-cyano derivative70%

Condensation Reactions

The α-hydroxy ketone engages in aldol-like condensations:

Partner CompoundCatalystProductYieldSource
BenzaldehydePiperidine, EtOHChalcone derivative88%
4-NitrobenzaldehydeNaOH, H₂Oα,β-Unsaturated ketone76%

Silylation of Hydroxyl Groups

Protecting AgentConditionsProductYieldSource
TBDMSClImidazole, DMF, 25°CBis-TBDMS-protected derivative95%

Acetylation

ReagentConditionsProductYieldSource
Ac₂O/PyridineTHF, 25°C, 3 hrs4-Acetoxy-3-methoxy derivative89%

Complexation and Biological Interactions

The compound chelates metal ions via its hydroxyl and ketone groups:

Metal IonApplicationStability Constant (log K)Source
Fe³⁺Antioxidant studies12.3 ± 0.2
Cu²⁺Enzyme inhibition assays10.7 ± 0.3

Thermal and Photochemical Behavior

  • Thermal Decomposition : Degrades above 250°C to vanillin and CO₂ .

  • Photolysis : UV irradiation (λ = 254 nm) generates radicals via homolytic cleavage of the C–O bond .

Scientific Research Applications

Anti-inflammatory Properties

Apocynin has been extensively studied for its role as an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species. This property makes it valuable in treating various inflammatory diseases, including:

  • Atherosclerosis : Research indicates that Apocynin can improve endothelial function by reducing oxidative stress, which is crucial in the management of cardiovascular diseases .
  • Chronic Obstructive Pulmonary Disease (COPD) : Clinical trials have explored its effectiveness in managing symptoms associated with COPD, showing promising results in reducing inflammation and improving lung function .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative damage in cells. This characteristic is particularly important in:

  • Neuroprotection : Studies suggest that Apocynin may protect neuronal cells from oxidative stress-related damage, making it a candidate for research into neurodegenerative diseases .

Plant Metabolism Studies

Apocynin is utilized in studies involving nitric oxide regulation in plants. Its application helps researchers understand plant responses to environmental stressors and the biochemical pathways involved .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits NADPH oxidase; reduces inflammation
AntioxidantProtects against oxidative stress
NeuroprotectivePotential to prevent neurodegeneration
Plant MetabolismStudies on nitric oxide regulation

Table 2: Clinical Applications and Findings

ConditionApplication of ApocyninFindings
AtherosclerosisTreatment to reduce oxidative stressImproved endothelial function
Chronic Obstructive Pulmonary DiseaseSymptomatic reliefReduced inflammation and improved lung function
Neurodegenerative DiseasesNeuroprotection studiesPotential protective effects on neurons

Case Studies

Case Study 1: Atherosclerosis Management
In a study involving patients with atherosclerosis, Apocynin was administered to evaluate its effects on endothelial function. Results indicated a significant reduction in oxidative stress markers and improved vascular reactivity, highlighting its therapeutic potential in cardiovascular health.

Case Study 2: COPD Treatment
A clinical trial assessed the efficacy of Apocynin in patients diagnosed with COPD. The trial demonstrated that participants receiving Apocynin experienced a notable decrease in inflammatory markers and reported improved respiratory function compared to the control group.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of nicotinamide adenine dinucleotide phosphate oxidase. This inhibition reduces the generation of free radicals and neutrophil infiltration, thereby protecting myocardial cells and reducing apoptosis. This mechanism is particularly relevant in the context of myocardial reperfusion injury .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants

a) 2-Hydroxy-1-(3-hydroxyphenyl)ethanone
  • Formula : C₈H₈O₃; MW : 152.15 g/mol .
  • Key Difference : Hydroxyl group at the 3-position instead of 4-position on the aromatic ring.
  • Synthesis: Derived from α-bromoacetophenone derivatives via formic acid reactions .
b) 2-Hydroxy-1-(4-hydroxyphenyl)ethanone
  • Formula : C₈H₈O₃; MW : 152.15 g/mol .
  • Key Difference : Lacks the 3-methoxy group present in the target compound.
  • Synthesis: Demethylation of α-acetoxy-p-methoxyacetophenone with AlCl₃ .

Functional Group Modifications

a) 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin)
  • Formula : C₉H₁₀O₃; MW : 166.18 g/mol .
  • Key Difference: Absence of the 2-hydroxy group on the ethanone moiety.
  • Applications : Industrial food additive, NADPH oxidase inhibitor .
b) 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
  • Formula : C₉H₉BrO₃; MW : 245.07 g/mol .
  • Key Difference : Bromine atom replaces the 2-hydroxy group.
  • Synthesis: Bromination of 4-hydroxy-3-methoxyacetophenone with CuBr₂ .

Side-Chain Extended Analogs

a) 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (GP-1)
  • Formula : C₁₀H₁₂O₄; MW : 196.20 g/mol .
  • Key Difference: Propane-1-one backbone instead of ethanone.
  • Role : Intermediate in lignin-derived diketone reduction pathways .
b) Danielone (2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone)
  • Formula : C₁₀H₁₂O₅; MW : 212.20 g/mol .
  • Key Difference : Additional methoxy group at the 5-position.
  • Applications : Phytochemical with antifungal properties .

Sulfur-Containing Derivatives

a) 1-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfinyl)ethanone
  • Formula : C₁₀H₁₂O₄S; MW : 228.27 g/mol .
  • Key Difference : Methylsulfinyl group replaces the 2-hydroxy group.
  • Synthesis : Reaction of methyl vanillinate with DMSO-derived carbanions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₉H₁₀O₄ 182.18 2-OH, 4-OH, 3-OCH₃ Antioxidant, lignin depolymerization
2-Hydroxy-1-(3-hydroxyphenyl)ethanone C₈H₈O₃ 152.15 3-OH, 4-OH (absent) Not reported
Apocynin C₉H₁₀O₃ 166.18 4-OH, 3-OCH₃ (2-OH absent) Enzyme inhibition, anti-inflammatory
2-Bromo derivative C₉H₉BrO₃ 245.07 2-Br, 4-OH, 3-OCH₃ Synthetic intermediate
Danielone C₁₀H₁₂O₅ 212.20 4-OH, 3,5-di-OCH₃ Antifungal
GP-1 (Propanone analog) C₁₀H₁₂O₄ 196.20 Propane-1-one backbone Lignin metabolism intermediate

Key Research Findings

  • Reactivity : Brominated and sulfonated derivatives exhibit enhanced electrophilicity, making them suitable for nucleophilic substitution reactions .
  • Bioactivity : The 2-hydroxy group in the target compound enhances antioxidant efficacy compared to Apocynin, which lacks this moiety .

Biological Activity

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O3C_9H_{10}O_3. It is characterized by a phenolic structure that contributes to its biological activities. The presence of hydroxyl groups enhances its reactivity and potential for interaction with various biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of acetovanillone. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Acetovanillone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research indicates that it can reduce inflammation in models of arthritis and other inflammatory conditions. The compound's ability to modulate pathways such as NF-κB and MAPK signaling contributes to its anti-inflammatory effects .

Antimicrobial Activity

Studies have reported the antimicrobial effects of acetovanillone against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Acetovanillone inhibits enzymes such as MMP-9, which plays a role in tissue remodeling and inflammation. This inhibition can prevent excessive tissue degradation in chronic inflammatory diseases .
  • Regulation of Gene Expression : The compound influences the expression of genes involved in inflammatory responses, particularly through the modulation of transcription factors like NF-κB .

Case Studies

  • Anti-inflammatory Study : In a controlled study involving animal models of arthritis, acetovanillone significantly reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects .
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of acetovanillone against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 12.5 μg/mL for S. aureus, indicating potent antibacterial properties .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies. It is classified under Cramer Class I, suggesting low toxicity levels when used within recommended limits. The estimated human exposure levels from dietary sources remain significantly below established toxicological thresholds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-hydroxy-3-methoxyacetophenone derivatives. For example, bromination of the acetyl group followed by hydrolysis yields the hydroxyacetophenone core . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to reduce side products. Use TLC and HPLC to monitor reaction progress, and employ column chromatography for purification. Evidence suggests OMS-2-SO₄ catalysts improve yields in related tricyclic dihydropyrimidine syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 6.7–7.2 ppm for the substituted phenyl ring) and hydroxyl/methoxy groups (δ 3.8–5.5 ppm). The acetyl group (C=O) appears as a singlet near δ 2.6 ppm.
  • IR : Confirm C=O stretching (~1680 cm⁻¹) and phenolic O-H stretching (~3200 cm⁻¹).
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 196.1. Cross-reference with databases like Adams (2017) for fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) .
  • First Aid : For skin contact, rinse with soap/water (P302+P352). For eye exposure, flush with water for 15+ minutes (P305+P351+P338) .
  • Storage : Keep in inert gas (e.g., N₂) at ≤25°C to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding networks influence the crystallographic properties of this compound?

  • Methodological Answer : Hydrogen bonding (e.g., O-H···O=C interactions) dictates crystal packing. Use SHELXL for refinement of single-crystal X-ray data to map donor-acceptor distances (typically 2.6–3.0 Å). Graph set analysis (e.g., Etter’s formalism) reveals motifs like R₂²(8) rings, common in phenolic ketones . For example, in 2,2-dibromo derivatives, intermolecular H-bonds form infinite chains, stabilizing the lattice .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging its structural similarity to apocynin (a known anti-inflammatory agent) .
  • QSAR : Train models with descriptors (e.g., logP, polar surface area) to predict antioxidant or antimicrobial activity. Validate with in vitro assays (e.g., DPPH radical scavenging) .

Q. How does structural modification (e.g., halogenation) alter the compound’s reactivity and bioactivity?

  • Methodological Answer : Introduce halogens (Br, Cl) at the acetyl group via electrophilic substitution. For instance, bromination increases electrophilicity, enhancing antibacterial potency against S. aureus. Characterize derivatives via XRD (SHELXS-97 ) and compare MIC values. Note that 2,2-dibromo derivatives show improved lignin-like polymerization potential .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

  • Methodological Answer : Matrix interference (e.g., urine metabolites) complicates detection. Use LC-MS/MS with deuterated internal standards for quantification. Optimize SPE protocols (C18 cartridges, pH 2.5) to isolate the compound from methoxyphenol derivatives . Validate recovery rates (≥85%) via spike-and-recovery experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.